



Application of 17-O-Methyl Boldenone-d3 in sports anti-doping testing.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 17-O-Methyl Boldenone-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

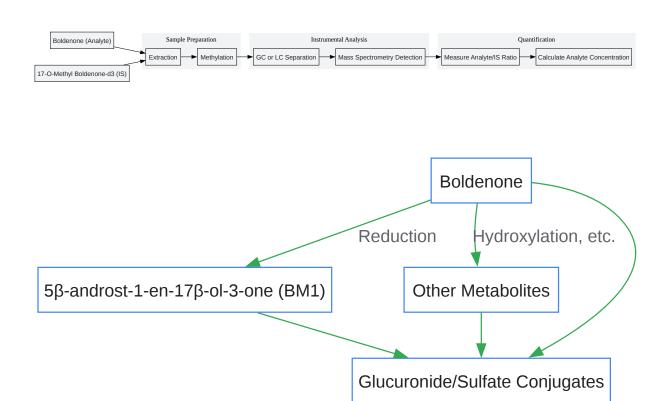
Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) is a potent anabolic androgenic steroid (AAS) prohibited at all times in sport by the World Anti-Doping Agency (WADA). Its detection in athlete samples is a critical task for anti-doping laboratories. Accurate quantification of boldenone and its metabolites is essential for differentiating between endogenous and exogenous sources, particularly at low concentrations. The use of stable isotope-labeled internal standards is a cornerstone of definitive analytical methods, ensuring precision and accuracy by compensating for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of a novel deuterated internal standard, **17-O-Methyl Boldenone-d3**, in the analysis of boldenone in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While boldenone-d3 and ¹³C₃-boldenone are commonly utilized internal standards, the hypothetical **17-O-Methyl Boldenone-d3** is presented here as a specialized standard for methods involving methylation derivatization, potentially offering enhanced stability and chromatographic properties for specific analytical needs.

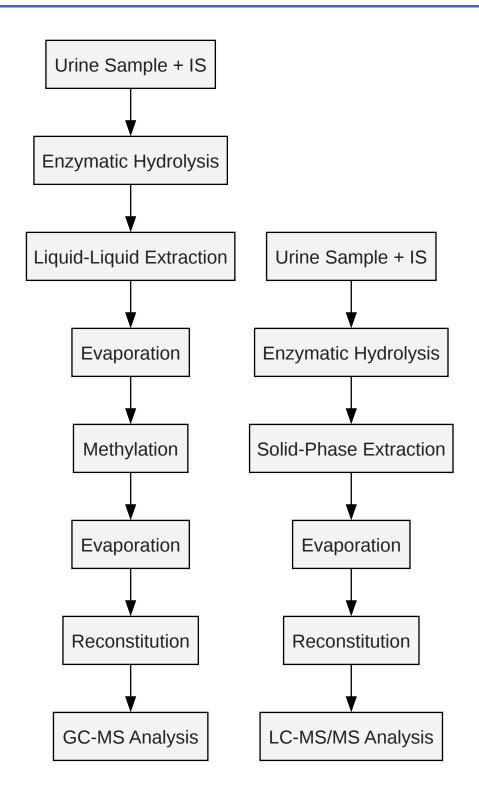


Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using **17-O-Methyl Boldenone-d3** is isotope dilution mass spectrometry. A known amount of the deuterated standard, which is chemically identical to the methylated analyte but has a higher mass, is added to the sample at the beginning of the analytical process. The standard and the analyte behave identically during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any losses during sample processing.







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To cite this document: BenchChem. [Application of 17-O-Methyl Boldenone-d3 in sports anti-doping testing.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15143631#application-of-17-o-methyl-boldenone-d3-in-sports-anti-doping-testing]



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